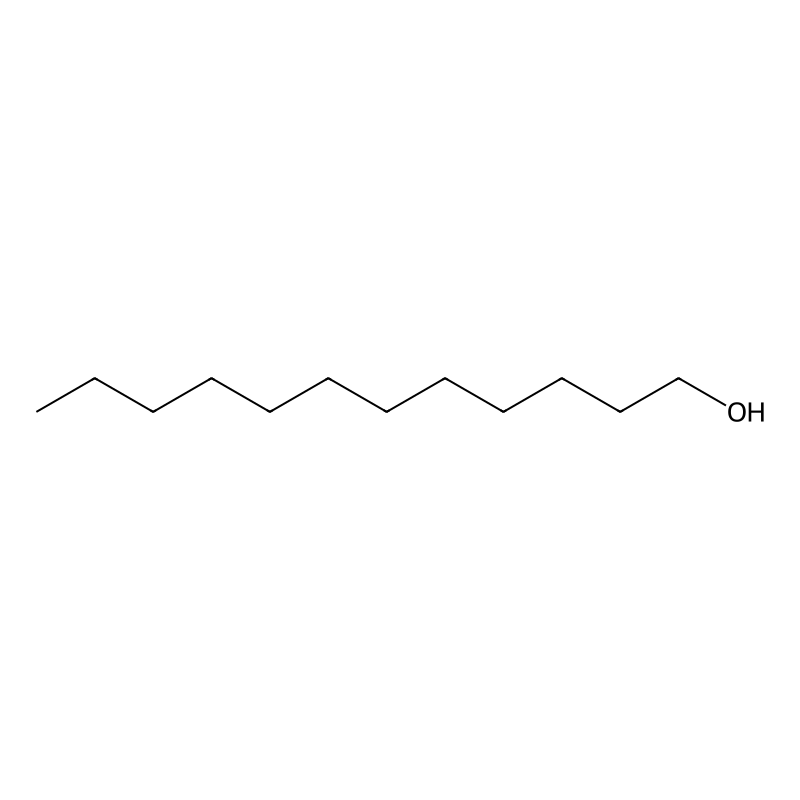

Dodecanol

C12H26O

CH3(CH2)10CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H26O

CH3(CH2)10CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ether; slightly soluble in benzene

Soluble in two parts of 70% alcohol

SOL IN ALCOHOL & ETHER; INSOL IN WATER

Insoluble

Solubility in water, g/l at 25 °C: 0.004 (very poor)

soluble in most fixed oils, propylene glycol; insoluble in glycerin, water

1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol)

Synonyms

Canonical SMILES

Insecticidal Potential

Research suggests that dodecanol, produced by the entomopathogenic fungus Conidiobolus coronatus, demonstrates insecticidal activity against insects like greater wax moth (Galleria mellonella) and blow fly (Calliphora vicina). Studies indicate that dodecanol disrupts the insect's fatty acid composition and weakens its cellular immune system, potentially contributing to the fungus's ability to infect and kill the host. This research paves the way for exploring dodecanol as a potential bioinsecticide with minimal harm to vertebrates [, ].

Dodecanol, also known as lauryl alcohol or n-dodecan-1-ol, is a saturated fatty alcohol with the chemical formula . It is characterized by a long hydrocarbon chain, consisting of twelve carbon atoms, and is typically a colorless, odorless liquid with a floral scent. Dodecanol is produced primarily from natural sources such as palm kernel oil and coconut oil, making it an important compound in various industrial applications. Its molecular weight is approximately 186.33 g/mol, and it has a melting point of around 24 °C and a boiling point of approximately 534.2 K .

- Esterification: Dodecanol can react with carboxylic acids to form esters. For example:

- Oxidation: Under oxidizing conditions, dodecanol can be converted to dodecanal (an aldehyde) or dodecanoic acid (a carboxylic acid):

- Sulfation: Dodecanol is sulfated to produce sodium lauryl sulfate, a widely used surfactant:followed by neutralization with sodium hydroxide.

These reactions highlight the versatility of dodecanol in organic synthesis and industrial applications .

Dodecanol exhibits various biological activities:

- Emollient Properties: It is commonly used in cosmetics and personal care products due to its ability to soften and soothe the skin.

- Antimicrobial Activity: Dodecanol has been shown to possess antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth .

- Toxicity: While dodecanol has lower toxicity compared to ethanol, it can still irritate the skin and is harmful to aquatic life .

Dodecanol can be synthesized through several methods:

- Hydrogenation of Fatty Acids: Derived from palm or coconut oil fatty acids through hydrogenation.

- Ziegler Process: A synthetic route employing aluminum alkyls and transition metal catalysts.

- Bouveault-Blanc Reduction: A laboratory method that reduces ethyl laurate to produce dodecanol .

These methods vary in efficiency and yield, depending on the source materials and conditions used.

Dodecanol finds extensive applications across various industries:

- Surfactants: It is a key ingredient in the production of sodium lauryl sulfate and other surfactants used in shampoos and detergents.

- Emollients: Used in skin care products for its moisturizing properties.

- Lubricants: Employed in formulations for lubricating oils.

- Fragrance Industry: Serves as a precursor for synthesizing dodecanal, which is utilized in perfumes .

Research indicates that dodecanol interacts with various biological systems:

- Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Interactions: Studies have shown that dodecanol can influence enzyme activity related to lipid metabolism .

These interactions underscore its significance in both biological and industrial contexts.

Dodecanol shares similarities with other fatty alcohols but possesses unique characteristics:

| Compound | Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Decanol | 158.25 g/mol | Shorter chain length; less viscous | |

| Tridecanol | 200.34 g/mol | Longer chain; different solubility properties | |

| Tetradecanol | 214.43 g/mol | Higher melting point; used in specialty applications | |

| Hexadecanol | 242.43 g/mol | Even longer chain; distinct physical properties |

Dodecanol's twelve-carbon structure provides a balance between hydrophobicity and solubility, making it particularly effective as an emollient and surfactant compared to its shorter or longer-chain counterparts .

Dodecanol research has evolved significantly since its initial identification and characterization as an important fatty alcohol. Early research focused primarily on identifying natural sources and basic characterization of its physical and chemical properties. The historical development of dodecanol research parallels the evolution of fatty alcohol chemistry, which gained momentum in the early 20th century with the advancement of analytical techniques and industrial processes.

A significant milestone in dodecanol research was the development of the Ziegler process for synthetic production, which expanded availability beyond natural source limitations. Traditional production methods involved the hydrogenation of fatty acids and methyl esters derived from natural oils rich in lauric acid, particularly coconut and palm kernel oils. The Bouveault-Blanc reduction of ethyl laurate also emerged as an important laboratory method for dodecanol synthesis, further expanding research capabilities.

Throughout the mid-to-late 20th century, research increasingly focused on applications, particularly in surfactant chemistry, leading to the widespread use of dodecanol derivatives like sodium lauryl sulfate in various consumer products. In 1993, the European demand for dodecanol was reported at around 60,000 tonnes per year, indicating its substantial industrial importance even decades ago. This trajectory has continued, with modern research expanding into more sustainable production methods and novel applications.

Industrial Significance and Research Motivation

The industrial significance of dodecanol has been a primary driver of research efforts over the decades. As a key intermediate in the production of surfactants, dodecanol plays a crucial role in the personal care, household cleaning, and industrial chemical sectors. Millions of tons of sodium dodecyl sulfate (SDS) are produced annually through the sulfation of dodecyl alcohol, highlighting its substantial commercial importance.

Research motivation has been largely driven by industrial needs, including improving production efficiency, developing more sustainable production methods, and expanding application areas. The surfactant industry has been particularly influential in driving dodecanol research, with dodecanol-derived surfactants serving as crucial components in countless consumer and industrial products.

The growing consumer preference for bio-based and sustainable products has motivated research into renewable production routes for dodecanol. This shift is evident in recent product developments by major market players, such as Kao Corporation's introduction of bio-based dodecanol for sustainable personal care products in 2025. Environmental concerns have also spurred research into the ecological impact of dodecanol and its derivatives, given its toxicity to marine organisms despite its relatively low toxicity to humans compared to common alcohols like ethanol.

Current Research Landscape and Key Academic Focus Areas

The current research landscape for dodecanol encompasses several key academic focus areas that reflect both industrial needs and scientific interests. One prominent research direction involves the development of sustainable and bio-based production methods for dodecanol, moving away from traditional petrochemical routes. This includes the exploration of novel feedstocks, enzymatic processes, and green chemistry approaches.

Research on the direct solvent-free etherification of glycerol with dodecanol using heterogeneous interfacial acidic catalysts represents one such innovative approach to preparing bio-based surfactants. This strategy addresses the growing demand for sustainable surfactants while also providing a valuable application for glycerol, a biodiesel by-product.

Another significant focus area is the application of dodecanol in environmental remediation, particularly in oil spill cleanup. Research has demonstrated that dodecanol-modified petroleum hydrocarbon degrading bacteria can effectively emulsify oil in seawater, combining emulsification and biodegradation capabilities for enhanced remediation efficiency. This innovative approach offers a sustainable alternative to conventional chemical dispersants with potential environmental concerns.

Advanced synthesis methods also constitute a key research area, with studies on integrated two-bed continuous flow reactor processes for the direct synthesis of dodecanol from lignocellulose-derived precursors showing promising results with high carbon yields (~70%). This research direction aligns with broader sustainability goals by utilizing non-food biomass as a renewable feedstock for chemical production.

Additionally, toxicological and environmental impact studies continue to be important research focuses, particularly regarding dodecanol's effects on aquatic ecosystems and biodegradability pathways. These investigations are crucial for responsible product stewardship and regulatory compliance.

Industrial Production Methods

Industrial production of dodecanol relies primarily on catalytic hydrogenation processes that convert fatty acid derivatives into the corresponding alcohol through the addition of hydrogen under controlled conditions [1] [3] [23]. These methods represent the dominant commercial approaches for large-scale dodecanol manufacturing, offering high conversion rates and selectivity when optimized catalyst systems are employed [3] [5].

Hydrogenation of Dodecanoic Acid

The hydrogenation of dodecanoic acid represents the most widely implemented industrial route for dodecanol production, utilizing various heterogeneous catalyst systems to achieve efficient conversion under moderate reaction conditions [3] [5] [23]. Bimetallic nickel-tin catalysts supported on titanium dioxide have demonstrated exceptional performance in this transformation, achieving greater than 99% conversion of dodecanoic acid with 93% yield of dodecanol at 160°C and 30 bar hydrogen pressure over 20 hours [3] [5]. The bimetallic nickel-tin catalyst supported on gamma-alumina shows comparable conversion rates but with slightly reduced selectivity, producing 85% yield under identical reaction conditions [3].

Advanced catalyst development has focused on noble metal systems, particularly iridium-based catalysts that offer superior activity and selectivity profiles [23]. Iridium-impregnated niobium pentoxide catalysts demonstrate remarkable performance with 100% conversion and 89.1% dodecanol yield under mild conditions of 170°C and 40 bar hydrogen pressure [23]. The optimization of reaction parameters reveals that higher hydrogen pressures of 50-60 bar can increase dodecanol yields up to 97%, indicating the critical role of hydrogen availability in the hydrogenation process [5].

The reaction mechanism involves the activation of both dodecanoic acid and hydrogen on the catalyst surface, followed by stepwise reduction of the carboxylic acid functionality to the corresponding aldehyde intermediate and subsequent reduction to the primary alcohol [3] [5]. The bimetallic catalyst systems exhibit enhanced selectivity by minimizing over-reduction reactions that would lead to hydrocarbon formation, thereby maximizing dodecanol production [3].

Temperature effects on the hydrogenation process show that while increased temperatures can enhance reaction rates, they also promote hydrodeoxygenation reactions that produce dodecane as an undesired byproduct [3] [5]. The optimal temperature range of 160-170°C represents a balance between achieving acceptable reaction rates while maintaining high selectivity toward dodecanol formation [3] [23].

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Dodecanol Yield (%) |

|---|---|---|---|---|---|---|

| Hydrogenation of Dodecanoic Acid | Bimetallic Ni-Sn(1.5)/TiO2 | 160 | 30 | 20 | >99 | 93 [3] |

| Hydrogenation of Dodecanoic Acid | Bimetallic Ni-Sn(1.5)/Al2O3 | 160 | 30 | 20 | >99 | 85 [3] |

| Hydrogenation of Dodecanoic Acid | Ir-impregnated Nb2O5 | 170 | 40 | 24 | 100 | 89.1 [23] |

| Hydrogenation of Dodecanoic Acid | Ir-impregnated MoO3 | 200 | 80 | 24 | 100 | 20-30 [23] |

Catalytic Hydrogenation of Dodecanone

The catalytic hydrogenation of dodecanone provides an alternative industrial pathway for dodecanol synthesis, employing specialized ruthenium-based catalysts that facilitate the selective reduction of the ketone functionality [1]. The process utilizes a ruthenium dichloride complex with phosphine ligands as the active catalyst, achieving high conversion rates of dodecanone under optimized reaction conditions [1].

The reaction proceeds through a homogeneous catalytic mechanism where the ruthenium complex activates molecular hydrogen and facilitates hydride transfer to the carbonyl group of dodecanone [1]. Optimal reaction conditions involve temperatures ranging from 140-180°C and hydrogen pressures of 20-50 bar, with reaction times typically extending from 12-24 hours depending on the desired conversion level [1].

The selectivity of this process toward dodecanol formation exceeds 85-95% under properly controlled conditions, with minimal formation of side products such as dodecane or higher alcohols [1]. The high selectivity arises from the specific coordination environment of the ruthenium catalyst, which preferentially activates the ketone carbonyl group while avoiding over-reduction reactions [1].

Process optimization studies indicate that the molar ratio of catalyst to substrate significantly influences both reaction rate and selectivity, with optimal ratios typically ranging from 1:100 to 1:200 depending on the specific catalyst formulation employed [1]. The reaction exhibits first-order kinetics with respect to dodecanone concentration, allowing for predictable scale-up to industrial production volumes [1].

Biotechnological Production Approaches

Biotechnological approaches for dodecanol production have emerged as promising alternatives to traditional chemical synthesis methods, offering advantages in terms of selectivity, mild reaction conditions, and potential for integration with renewable feedstock utilization [2] [4] [6]. These biological systems leverage engineered microorganisms and enzyme systems to convert various substrates into dodecanol through metabolic pathways or biocatalytic transformations [2] [6] [8].

Microbial Production Systems

Microbial production systems for dodecanol synthesis primarily utilize genetically engineered Escherichia coli strains that express specific enzyme pathways capable of converting alkane or fatty acid substrates into the corresponding alcohols [2] [4] [6]. The most successful systems employ cytochrome P450 monooxygenase enzymes, particularly CYP153A from Marinobacter aquaeolei, which demonstrates exceptional regioselectivity for terminal hydroxylation of medium and long-chain alkanes [2] [4].

The CYP153A monooxygenase system exhibits low overoxidation activity and high regioselectivity, making it particularly suitable for dodecanol production from dodecane substrates [2] [4]. Recombinant Escherichia coli strains expressing the complete CYP153A operon can produce 1.5 grams per liter of dodecanol within 20 hours when supplied with dodecane as substrate [2] [4]. The production rate reaches 85 milligrams per liter per hour, representing a significant improvement over earlier biotechnological approaches [2].

Enhanced production systems incorporate alkane facilitator proteins such as AlkL from Pseudomonas putida to improve substrate accessibility and uptake by the microbial cells [2] [4]. The co-expression of membrane facilitators increases dodecanol production efficiency by improving the transport of hydrophobic alkane substrates across the cell membrane, thereby enhancing the overall bioconversion process [2].

Fed-batch cultivation strategies in bioreactor systems have achieved even higher dodecanol concentrations, with optimized processes producing up to 3.76 grams per liter of 1,12-dodecanediol when using mixed dodecane and dodecanol substrates [2]. The production rate for diol formation reaches 55 milligrams per liter per hour over a 68-hour cultivation period [2].

Whole-cell biooxidation systems using microwell platforms have demonstrated specific activities of 10.4 micromoles per minute per gram dry cell weight on dodecane substrates, representing approximately 50% of the activity observed with shorter-chain octane substrates [26]. These systems achieve maximum yields of 0.6 grams per liter total dodecanol in 24 hours, comparing favorably to stirred tank reactor performance [26].

| Production System | Substrate | Production Time (h) | Dodecanol Yield (g/L) | Production Rate (mg/L/h) | Key Features |

|---|---|---|---|---|---|

| E. coli CYP153A Monooxygenase | Dodecane | 20 | 1.5 [2] | 85 [2] | Low overoxidation, high regioselectivity |

| E. coli DBTL Optimized Strain | Glucose | 27 | 0.83 [6] | 31 [6] | Machine learning optimization |

| E. coli Whole-cell Biooxidation | n-Dodecane | 24 | 0.6 [26] | 25 [26] | Mass transfer limited |

| Recombinant E. coli Fed-batch | Dodecane + 1-Dodecanol | 68 | 3.76 [2] | 55 [2] | Diol production from mixed substrates |

Enzymatic Conversion Pathways

Enzymatic conversion pathways for dodecanol production involve multiple enzyme systems that work in concert to transform fatty acid or fatty acyl precursors into the corresponding alcohols through sequential reduction reactions [6] [8] [10]. The most effective pathways combine thioesterase, acyl-CoA reductase, and acyl-CoA synthetase activities to achieve efficient conversion of glucose or fatty acid substrates to dodecanol [6] [8].

The fatty alcohol production pathway begins with the action of thioesterases such as UcFatB1, which releases free fatty acids from acyl-carrier protein or acyl-CoA thioesters [6] [8]. The released dodecanoic acid is then activated by acyl-CoA synthetase enzymes, particularly FadD, which demonstrates high activity toward twelve-carbon fatty acids [8]. The activated acyl-CoA substrate is subsequently reduced by acyl-CoA reductase enzymes to produce the corresponding fatty alcohol [6] [8].

Acyl-CoA reductase selection significantly impacts the efficiency of dodecanol production, with MAACR from Marinobacter aquaeolei VT8 demonstrating superior performance compared to alternative reductases [8]. MAACR facilitates rapid conversion of dodecanoic acid to dodecanol, with 80% of the initial substrate converted within 12 hours after induction [8]. The enzyme exhibits dual functionality by reducing both acyl-CoA substrates and dodecanaldehyde intermediates, thereby bypassing potential bottlenecks in the reduction pathway [8].

Design-Build-Test-Learn optimization cycles have systematically improved dodecanol production through enzyme pathway engineering, achieving 21% increases in dodecanol titer through machine learning-guided optimization of ribosome binding sites and enzyme selection [6] [10]. The optimized systems produce up to 0.83 grams per liter dodecanol from glucose, representing more than six-fold improvement over previously reported batch values for minimal medium [6] [10].

Protein expression profiling reveals that balanced expression levels of pathway enzymes are critical for optimal dodecanol production, with specific protein concentration ratios determining the overall pathway flux and product formation rate [6] [10]. The integration of proteomics data with machine learning algorithms enables predictive optimization of enzyme expression levels to maximize dodecanol yields [6] [10].

Sustainable Production Innovations

Sustainable production innovations for dodecanol synthesis focus on the utilization of renewable feedstocks and the implementation of green chemistry principles to minimize environmental impact while maintaining commercial viability [11] [12] [13]. These approaches emphasize the replacement of petroleum-derived starting materials with bio-based alternatives and the development of environmentally benign catalytic processes [11] [13] [31].

Renewable Resource Utilization

Renewable resource utilization for dodecanol production centers on the conversion of lignocellulosic biomass derivatives and waste materials into valuable fatty alcohol products through innovative catalytic processes [11] [12] [20]. The most promising approach involves the use of methyl isobutyl ketone derived from lignocellulose as a starting material for dodecanol synthesis through integrated dual-bed reactor systems [11] [12].

The lignocellulose-based process employs a two-stage catalytic system where methyl isobutyl ketone undergoes aldol condensation reactions in the first bed over palladium-modified magnesium-aluminum hydrotalcite catalysts [11] [12]. The first-stage reaction achieves 73% total carbon yield of twelve-carbon oxygenates under mild conditions of 280°C and 0.6 megapascals pressure [11] [12]. The second-stage hydrogenation over ruthenium on carbon catalysts converts the oxygenated intermediates to dodecanol with high selectivity [11] [12].

This integrated process offers the additional advantage of producing 2,4,8-trimethylnonane as an alternative product, which can serve as a drop-in jet fuel component without requiring further hydroisomerization [11] [12]. The flexibility of product selection based on catalyst choice and reaction conditions provides economic advantages for biorefineries seeking to optimize product portfolios based on market demands [11] [12].

Waste oil utilization represents another significant avenue for renewable dodecanol production, with coconut oil serving as a particularly attractive feedstock due to its high content of medium-chain fatty acids [20] [21]. The hydrogenation of coconut oil-derived dodecanoic acid achieves carbon yields exceeding 70% while providing value-added utilization of agricultural waste streams [20].

Biomass balance approaches implemented by major chemical producers involve the substitution of fossil feedstocks with renewable alternatives such as bio-naphtha and pyrolysis oils derived from organic waste [31]. These certified methods allow for the production of dodecanol with improved carbon dioxide footprints while maintaining identical product quality and performance characteristics [31].

| Innovation Type | Renewable Feedstock | Process Conditions | Carbon Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| MIBK-based Renewable Synthesis | Methyl Isobutyl Ketone (lignocellulose) | 280°C, 0.6 MPa, dual-bed reactor | 73 [11] | Direct jet fuel precursor synthesis |

| Bio-based Surfactant Production | Glycerol + Dodecanol | 150°C, solvent-free etherification | 60-71 [13] | Pickering interfacial catalysis |

| Biomass Balance Approach | Bio-naphtha/Pyrolysis oil | Production Verbund system | Variable [31] | CO2 footprint reduction |

| Waste Oil Utilization | Coconut oil | Hydrogenation process | 70+ [20] | Waste valorization |

Process Optimization and Green Chemistry Principles

Process optimization for sustainable dodecanol production incorporates green chemistry principles through the development of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient processing methods [13] [29] [30]. These innovations aim to minimize waste generation, reduce energy consumption, and eliminate the use of toxic chemicals in dodecanol manufacturing processes [13] [29].

Green catalyst development focuses on the synthesis of palladium nanoparticles using plant extracts and natural reducing agents, eliminating the need for toxic chemical reductants traditionally employed in catalyst preparation [29]. These bio-synthesized catalysts demonstrate activity exceeding 90% in dodecanol production reactions while offering improved environmental profiles compared to conventionally prepared catalysts [29].

Solvent-free etherification processes represent a significant advancement in sustainable dodecanol derivative production, achieving 60-71% conversion of dodecanol through direct reaction with glycerol using heterogeneous interfacial acidic catalysts [13]. This Pickering interfacial catalysis approach eliminates the need for organic solvents while producing bio-based surfactants with selectivity exceeding 80% through controlled water removal processes [13].

The implementation of continuous processing technologies offers substantial improvements in energy efficiency and waste minimization compared to traditional batch operations [11] [12]. Dual-bed continuous flow reactors achieve steady-state operation with minimal catalyst deactivation over 24-hour continuous operation periods, demonstrating the viability of sustainable continuous production methods [11] [12].

Process intensification strategies focus on optimizing reaction conditions to minimize energy input while maximizing product yields [13] [23]. Temperature optimization studies reveal that moderate reaction temperatures of 150-170°C provide optimal balance between reaction rates and energy consumption, while pressure optimization minimizes compression costs associated with hydrogen supply in hydrogenation processes [13] [23].

Green metrics evaluation using tools such as the CHEM21 methodology provides quantitative assessment of sustainability improvements achieved through process optimization [27]. These evaluations consider factors including atom economy, carbon mass efficiency, and process mass intensity to guide development toward more sustainable production methods [27].

Physical Description

Liquid; Liquid, Other Solid

Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline]

Solid; mp = 24 deg C; [HSDB]

Solid

COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Colourless liquid above 21°, fatty odou

Color/Form

COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C

Colorless solid

CRYSTALLINE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

259 °C at 760 mm Hg

BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg

259 °C

at 101.3kPa: 250 °C

Flash Point

127 °C

260 °F (127 °C) (Closed cup)

121 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 6.4

Density

0.8309 at 24 °C/4 °C

0.8309 AT 24 °C/4 °C

Density (at 24 °C): 0.83 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

0.830-0.836

LogP

5.13

log Kow = 5.13

5.4

Odor

Fatty repulsive odo

Odor Threshold

Decomposition

Melting Point

24 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 74 of 3380 companies. For more detailed information, please visit ECHA C&L website;

Of the 34 notification(s) provided by 3306 of 3380 companies with hazard statement code(s):;

H319 (84.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (87.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (13.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (29.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

8.48X10-4 mm Hg at 25 °C

1 MM HG AT 91 °C

Vapor pressure, Pa at 24 °C: 1.3

Pictograms

Irritant;Environmental Hazard

Other CAS

68551-07-5

75782-86-4

27342-88-7

Absorption Distribution and Excretion

Metabolism Metabolites

The liver microsomes of the Mongolian gerbil Meriones unguiculatus catalyzed the hydroxylation of various saturated fatty acids (C8-C18), alcohols (C12 and C16) and hydrocarbon (C12) to the corresponding omega- and (omega-1)-hydroxy derivatives. Lauric acid was hydroxylated most effectively among saturated fatty acids and the order of activity as hydroxylation substrates was C12 greater than C14 greater than C13 greater than C16 greater than C10 greater than C18 greater than C8. The specific activity of laurate hydroxylation (5.99 nmol/mg microsomal protein/min) in gerbil liver microsomes was higher than that observed in other species. 1-Dodecanol was also hydroxylated very effectively (4.58 nmol/mg microsomal protein/min) by gerbil liver microsomes, but in general the hydroxylation rates for fatty alcohols were much lower than those for the corresponding acids.

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emulsion stabilizing; Viscosity controlling; Emollient; Emulsifying

Methods of Manufacturing

Prepared by the reduction of esters of lauric acid with sodium and absolute alcohol ... or by high pressure hydrogenation of the esters using copper chromite catalyst.

Reduction of coconut-oil fatty acids.

In former times prepared solely from natural products...now also mfg from ethylene by the Ziegler process and by the Shell version of the oxo process. /C12 to C18 alcohols/

LAURYL ALCOHOL WAS PREVIOUSLY PREPARED COMMERCIALLY BY REDUCTION OF ETHYL LAURATE (FROM COCONUT OIL) WITH SODIUM & ABSOLUTE ALCOHOL, BUT PRESENTLY IS MFR BY CATALYTIC HYDROGENATION OF COCONUT OIL FATTY ACIDS OR THEIR ESTERS UNDER HIGH PRESSURE.

PREPARED BY THE REDUCTION OF ESTERS OF LAURIC ACID WITH SODIUM AND ABSOLUTE ALCOHOL OR BY HIGH PRESSURE HYDROGENATION OF THE ESTERS USING COPPER CHROMITE CATALYSTS

General Manufacturing Information

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Mining (except Oil and Gas) and support activities

All Other Basic Organic Chemical Manufacturing

Petrochemical Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Machinery Manufacturing

Plastics Material and Resin Manufacturing

1-Dodecanol: ACTIVE

Dodecanol: ACTIVE

... 1-dodecanol (PC code 001509), was first registered for use as a Lepidopteran pheromone/sex attractant in 1993.

Storage Conditions

Interactions

IN PRESENCE OF DODECANOL, DEPRESSION OF AMPLITUDE OF COMPD ACTION POTENTIAL BY BUTANOL (30 MMOL) WAS INCR.

Dates

A Novel Isolate (S15) of Streptomyces griseobrunneus Produces 1-Dodecanol

Serap ÇetinkayaPMID: 33123751 DOI: 10.1007/s00284-020-02261-3

Abstract

One-dodecanol was identified to be the predominant secondary metabolite of a novel isolate (S15) of Streptomyces griseobrunneus. For its demonstration, secondary metabolite extracts were electrophoresed by sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE). A yellowish unique band was then cut out from the gel and its metabolite content was eluted in n-butanol. GC-MS analysis indicated that more than 93% of the of the elution material were 1-dodecanol. The compound was further characterized by FTIR andC NMR analyses. Dendrogram built on the basis of 16S rRNA gene sequence indicated that the isolate S15 was a member of Streptomyces griseobrunneus.

Solidified floating organic drop microextraction (SFODME) for the simultaneous analysis of three non-steroidal anti-inflammatory drugs in aqueous samples by HPLC

Lanna K Silva, José H G Rangel, Natilene M Brito, Eliane R Sousa, Érika M L Sousa, Diana L D Lima, Valdemar I Esteves, Arlan S Freitas, Gilmar S SilvaPMID: 33469709 DOI: 10.1007/s00216-021-03153-6

Abstract

In this work, a liquid-liquid microextraction methodology using solidified floating organic drop (SFODME) was combined with liquid chromatography and UV/Vis detection to determine non-steroidal anti-inflammatory drugs (NSAIDs) naproxen (NPX), diclofenac (DCF), and mefenamic acid (MFN) in tap water, surface water, and seawater samples. Parameters that can influence the efficiency of the process were evaluated, such as the type and volume of the extractor and dispersive solvents, effect of pH, agitation type, and ionic strength. The optimized method showed low detection limits (0.09 to 0.25 μg L), satisfactory recovery rates (90 to 116%), and enrichment factors in the range between 149 and 199. SFODME showed simplicity, low cost, speed, and high concentration capacity of the analytes under study. Its use in real samples did not demonstrate a matrix effect that would compromise the effectiveness of the method, being possible to apply it successfully in water samples with different characteristics.

Structure dynamics reveal key residues essential for the sense of 1-dodecanol by Cydia pomonella pheromone binding protein 2 (CpomPBP2)

Zhen Tian, Yue Li, Tong Zhou, Xuan Ye, Ruichi Li, Jiyuan LiuPMID: 32418321 DOI: 10.1002/ps.5915

Abstract

Cydia pomonella, a worldwide quarantine fruit pest, causes great damage to fruit production every year. Sex pheromone-mediated control of C. pomonella has been widely used. As an indispensable ingredient of commercial sex attractants, 1-dodecanol (Dod) works to synergize the effect of codlemone in attracting male moths of C. pomonella. The interactions between Dod and its transporter protein, C. pomonella pheromone-binding protein 2 (CpomPBP2), provide inspiration for chemical optimizations to improve the synergistic effects of Dod.In this research, molecular simulations and biological verifications were used in combination to uncover key residues in CpomPBP2 essential for sensing Dod. After performing 150 ns molecular dynamics (MD) simulations, the C1-C12 chain of Dod was found to be locked by the van der Waals energy contributed by the hydrophobic residues Phe12, Leu68, and Ile113, whereas the -OH part of Dod was anchored by the H-bond derived from Glu98 and the salt-bridge derived from Arg109. Because of the importance of these two electrostatic interactions, Glu98 and Arg109 were further verified as key residues in determining the binding affinity between Dod and CpomPBP2. In addition, interactions unfavorable to the binding of Dod were described.

The research detailed the discovery of key residues involved in CpomPBP2-Dod interactions. Our results provide guidance and caution for the prospective discovery, optimization, and design of novel chemicals with a similar or stronger synergistic effect to codlemone in controlling C. pomonella.

Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase

Bao-Jian Ding, Yi-Han Xia, Hong-Lei Wang, Fredrik Andersson, Erik Hedenström, Jürgen Gross, Christer LöfstedtPMID: 33779878 DOI: 10.1007/s10886-021-01252-3

Abstract

The European grapevine moth, Lobesia botrana, uses (E,Z)-7,9-dodecadienyl acetate as its major sex pheromone component. Through in vivo labeling experiments we demonstrated that the doubly unsaturated pheromone component is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation. By sequencing and analyzing the transcriptome of female pheromone glands of L. botrana, we obtained 41 candidate genes that may be involved in sex pheromone production, including the genes encoding 17 fatty acyl desaturases, 13 fatty acyl reductases, 1 fatty acid synthase, 3 acyl-CoA oxidases, 1 acetyl-CoA carboxylase, 4 fatty acid transport proteins and 2 acyl-CoA binding proteins. A functional assay of desaturase and acyl-CoA oxidase gene candidates in yeast and insect cell (Sf9) heterologous expression systems revealed that Lbo_PPTQ encodes a ∆11 desaturase producing (Z)-11-tetradecenoic acid from tetradecanoic acid. Further, Lbo_31670 and Lbo_49602 encode two acyl-CoA oxidases that may produce (Z)-9-dodecenoic acid by chain shortening (Z)-11-tetradecenoic acid. The gene encoding the enzyme introducing the E7 double bond into (Z)-9-dodecenoic acid remains elusive even though we assayed 17 candidate desaturases in the two heterologous systems.Deletion of the Golgi Ca2+-ATPase PMR1 gene potentiates antifungal effects of dodecanol that depend on intracellular Ca2+ accumulation in budding yeast

Masahiro Oyama, Hiroyuki Tamaki, Yoshihiro Yamaguchi, Akira Ogita, Toshio Tanaka, Ken-Ichi FujitaPMID: 31942998 DOI: 10.1093/femsyr/foaa003

Abstract

One strategy for overcoming infectious diseases caused by drug-resistant fungi involves combining drugs rendered inactive by resistance with agents targeting the drug resistance mechanism. The antifungal activity of n-dodecanol disappears as incubation time passes. In Saccharomyces cerevisiae, anethole, a principal component of anise oil, prolongs the transient antifungal effect of dodecanol by downregulating genes of multidrug efflux pumps, mainly PDR5. However, the detailed mechanisms of dodecanol's antifungal action and the anethole-induced prolonged antifungal action of dodecanol are unknown. Screening of S. cerevisiae strains lacking genes related to Ca2+ homeostasis and signaling identified a pmr1Δ strain lacking Golgi Ca2+-ATPase as more sensitive to dodecanol than the parental strain. Dodecanol and the dodecanol + anethole combination significantly increased intracellular Ca2+ levels in both strains, but the mutant failed to clear intracellular Ca2+ accumulation. Further, dodecanol and the drug combination reduced PMR1 expression and did not lead to specific localization of Pmr1p in the parental strain after 4-h treatment. By contrast with the parental strain, dodecanol did not stimulate PDR5 expression in pmr1Δ. Based on these observations, we propose that the antifungal activity of dodecanol is related to intracellular Ca2+ accumulation, possibly dependent on PMR1 function, with anethole enabling Ca2+ accumulation by restricting dodecanol efflux.Lessons from Two Design-Build-Test-Learn Cycles of Dodecanol Production in Escherichia coli Aided by Machine Learning

Paul Opgenorth, Zak Costello, Takuya Okada, Garima Goyal, Yan Chen, Jennifer Gin, Veronica Benites, Markus de Raad, Trent R Northen, Kai Deng, Samuel Deutsch, Edward E K Baidoo, Christopher J Petzold, Nathan J Hillson, Hector Garcia Martin, Harry R BellerPMID: 31072100 DOI: 10.1021/acssynbio.9b00020

Abstract

The Design-Build-Test-Learn (DBTL) cycle, facilitated by exponentially improving capabilities in synthetic biology, is an increasingly adopted metabolic engineering framework that represents a more systematic and efficient approach to strain development than historical efforts in biofuels and biobased products. Here, we report on implementation of two DBTL cycles to optimize 1-dodecanol production from glucose using 60 engineered Escherichia coli MG1655 strains. The first DBTL cycle employed a simple strategy to learn efficiently from a relatively small number of strains (36), wherein only the choice of ribosome-binding sites and an acyl-ACP/acyl-CoA reductase were modulated in a single pathway operon including genes encoding a thioesterase (UcFatB1), an acyl-ACP/acyl-CoA reductase (Maqu_2507, Maqu_2220, or Acr1), and an acyl-CoA synthetase (FadD). Measured variables included concentrations of dodecanol and all proteins in the engineered pathway. We used the data produced in the first DBTL cycle to train several machine-learning algorithms and to suggest protein profiles for the second DBTL cycle that would increase production. These strategies resulted in a 21% increase in dodecanol titer in Cycle 2 (up to 0.83 g/L, which is more than 6-fold greater than previously reported batch values for minimal medium). Beyond specific lessons learned about optimizing dodecanol titer in E. coli, this study had findings of broader relevance across synthetic biology applications, such as the importance of sequencing checks on plasmids in production strains as well as in cloning strains, and the critical need for more accurate protein expression predictive tools.A machine learning Automated Recommendation Tool for synthetic biology

Tijana Radivojević, Zak Costello, Kenneth Workman, Hector Garcia MartinPMID: 32978379 DOI: 10.1038/s41467-020-18008-4

Abstract

Synthetic biology allows us to bioengineer cells to synthesize novel valuable molecules such as renewable biofuels or anticancer drugs. However, traditional synthetic biology approaches involve ad-hoc engineering practices, which lead to long development times. Here, we present the Automated Recommendation Tool (ART), a tool that leverages machine learning and probabilistic modeling techniques to guide synthetic biology in a systematic fashion, without the need for a full mechanistic understanding of the biological system. Using sampling-based optimization, ART provides a set of recommended strains to be built in the next engineering cycle, alongside probabilistic predictions of their production levels. We demonstrate the capabilities of ART on simulated data sets, as well as experimental data from real metabolic engineering projects producing renewable biofuels, hoppy flavored beer without hops, fatty acids, and tryptophan. Finally, we discuss the limitations of this approach, and the practical consequences of the underlying assumptions failing.A New CYP2E1 Inhibitor, 12-Imidazolyl-1-dodecanol, Represents a Potential Treatment for Hepatocellular Carcinoma

Torsten Diesinger, Alfred Lautwein, Sebastian Bergler, Dominik Buckert, Christian Renz, Radovan Dvorsky, Vyacheslav Buko, Siarhei Kirko, Edith Schneider, Florian Kuchenbauer, Mukesh Kumar, Cagatay Günes, Felicitas Genze, Berthold Büchele, Thomas Simmet, Martin Haslbeck, Kai Masur, Thomas Barth, Dieter Müller-Enoch, Thomas Wirth, Thomas HaehnerPMID: 33604316 DOI: 10.1155/2021/8854432

Abstract

Cytochrome P450 2E1 (CYP2E1) is a key target protein in the development of alcoholic and nonalcoholic fatty liver disease (FLD). The pathophysiological correlate is the massive production of reactive oxygen species. The role of CYP2E1 in the development of hepatocellular carcinoma (HCC), the final complication of FLD, remains controversial. Specifically, CYP2E1 has not yet been defined as a molecular target for HCC therapy. In addition, a CYP2E1-specific drug has not been developed. We have already shown that our newly developed CYP2E1 inhibitor 12-imidazolyl-1-dodecanol (I-ol) was therapeutically effective against alcoholic and nonalcoholic steatohepatitis. In this study, we investigated the effect of I-ol on HCC tumorigenesis and whether I-ol could serve as a possible treatment option for terminal-stage FLD. I-ol exerted a very highly significant antitumour effect against hepatocellular HepG2 cells. Cell viability was reduced in a dose-dependent manner, with only the highest doses causing a cytotoxic effect associated with caspase 3/7 activation. Comparable results were obtained for the model colorectal adenocarcinoma cell line, DLD-1, whose tumorigenesis is also associated with CYP2E1. Transcriptome analyses showed a clear effect of I-ol on apoptosis and cell-cycle regulation, with the increased expression of p27Kip1 being particularly noticeable. These observations were confirmed at the protein level for HepG2 and DLD-1 cells grafted on a chorioallantoic membrane. Cell-cycle analysis showed a complete loss of proliferating cells with a simultaneous increase in S-phase arrest beginning at a threshold dose of 30M. I-ol also reduced xenograft tumour growth in nude mice. This antitumour effect was not associated with tumour cachexia. I-ol was not toxic to healthy tissues or organs. This study demonstrates for the first time the therapeutic effect of the specific CYP2E1 inhibitor I-ol on the tumorigenesis of HCC. Our findings imply that I-ol can potentially be applied therapeutically on patients at the final stage of FLD.

Sexual communication of Spodoptera frugiperda from West Africa: Adaptation of an invasive species and implications for pest management

Sabine Haenniger, Georg Goergen, Mobolade Dele Akinbuluma, Maritta Kunert, David G Heckel, Melanie UnbehendPMID: 32076002 DOI: 10.1038/s41598-020-59708-7

Abstract

The pest species Spodoptera frugiperda, which is native to North and South America, has invaded Africa in 2016. The species consists of two strains, the corn-strain and rice-strain, which differ in their sexual communication. When we investigated populations from Benin and Nigeria, consisting of corn-strain and rice-corn-hybrid descendants, we found no strain-specific sexual communication differences. Both genotypes exhibited the same pheromone composition, consisting of around 97% (Z)-9-tetradecenyl acetate (Z9-14:Ac), 2% (Z)-7-dodecenyl acetate (Z7-12:Ac), and 1% (Z)-9-dodecenyl acetate (Z9-12:Ac), they had similar electrophysiological responses, and all mated around three hours into scotophase. However, we found geographic variation between African and American populations. The sex pheromone of African corn-strain and hybrid descendant females was similar to American rice-strain females and showed higher percentages of the male-attracting minor component Z7-12:Ac. In addition, African males exhibited the highest antennal sensitivity towards Z7-12:Ac, while American males showed highest sensitivity towards the major pheromone component Z9-14:Ac. Increasing the production of and response to the critical minor component Z7-12:Ac may reduce communication interference with other African Spodoptera species that share the same major pheromone component. The implications of our results on pheromone-based pest management strategies are discussed.The use of micelles to deliver potential hedgehog pathway inhibitor for the treatment of liver fibrosis

Virender Kumar, Yuxiang Dong, Vinod Kumar, Saud Almawash, Ram I MahatoPMID: 31695785 DOI: 10.7150/thno.38913

Abstract

Hedgehog (Hh) pathway plays an essential role in liver fibrosis by promoting the proliferation of hepatic stellate cells (HSCs) by enhancing their metabolism via yes-associated protein 1 (YAP1). Despite the presence of several inhibitors, Hh signaling cannot be controlled exclusively due to their poor efficacy and the lack of a suitable delivery system to the injury site. Therefore, it is rationale to develop new potent Hh inhibitors and suitable delivery carriers.Based on the structure and activity of Hh inhibitor GDC-0449, we replaced its sulfonamide group with two methylpyridine-2yl at amide nitrogen to synthesize MDB5. We compared the Hh pathway inhibition and anti-fibrotic effect of MDB5 with GDC-0449 in vitro. Next, we developed MDB5 loaded micelles using our methoxy poly(ethylene glycol)-blockpoly(2-methyl-2-carboxyl-propylene carbonate-graft-dodecanol (PEG-PCC-g-DC) copolymer and characterized for physicochemical properties. We evaluated the therapeutic efficacy of MDB5 loaded micelles in common bile duct ligation (CBDL) induced liver fibrosis, mouse model. We also determined the intrahepatic distribution of fluorescently labeled micelles after MDB5 treatment.

Our results show that MDB5 was more potent in inhibiting Hh pathway components and HSC proliferation in vitro. We successfully developed MDB5 loaded micelles with particle size of 40 ± 10 nm and drug loading up to 10% w/w. MDB5 loaded micelles at the dose of 10 mg/kg were well tolerated by mice, without visible sign of toxicity. The serum enzyme activities elevated by CBDL was significantly decreased by MDB5 loaded micelles compared to GDC-0449 loaded micelles. MDB5 loaded micelles further decreased collagen deposition, HSC activation, and Hh activity and its target genes in the liver. MDB5 loaded micelles also prevented liver sinusoidal endothelial capillarization (LSEC) and therefore restored perfusion between blood and liver cells.

Our study provides evidence that MDB5 was more potent in inhibiting Hh pathway in HSC-T6 cells and showed better hepatoprotection in CBDL mice compared to GDC-0449.